molecular formula C20H20N2OS B11356761 2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B11356761
M. Wt: 336.5 g/mol
InChI Key: VEWFSJBEOHBHRQ-UHFFFAOYSA-N
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Description

2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(2,4-dimethylphenoxy)ethyl chloride. The next step involves the reaction of this intermediate with sodium sulfide to form 2-(2,4-dimethylphenoxy)ethyl sulfide. Finally, this compound is reacted with 1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is largely dependent on its application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . This makes them potential candidates for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group, for example, allows for further functionalization and the potential development of new derivatives with enhanced properties.

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole

InChI

InChI=1S/C20H20N2OS/c1-4-11-22-18-8-6-5-7-17(18)21-20(22)24-13-12-23-19-10-9-15(2)14-16(19)3/h1,5-10,14H,11-13H2,2-3H3

InChI Key

VEWFSJBEOHBHRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC#C)C

Origin of Product

United States

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